[4-Acetyl-6-(methoxycarbonyl)pyridin-2-YL]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-Acetyl-6-(methoxycarbonyl)pyridin-2-YL]acetic acid is a heterocyclic organic compound that features a pyridine ring substituted with acetyl and methoxycarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-Acetyl-6-(methoxycarbonyl)pyridin-2-YL]acetic acid typically involves multistep organic reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and effectiveness in producing high yields of the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high efficiency and yield. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions: [4-Acetyl-6-(methoxycarbonyl)pyridin-2-YL]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
[4-Acetyl-6-(methoxycarbonyl)pyridin-2-YL]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [4-Acetyl-6-(methoxycarbonyl)pyridin-2-YL]acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
4-Pyridinylacetic acid: This compound shares the pyridine ring structure but lacks the acetyl and methoxycarbonyl groups.
Imidazo[1,2-a]pyridin-3-yl-acetic acids: These compounds have a similar core structure but differ in the specific substituents and their positions.
Uniqueness: The presence of both acetyl and methoxycarbonyl groups in [4-Acetyl-6-(methoxycarbonyl)pyridin-2-YL]acetic acid imparts unique chemical properties, such as increased reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1393547-35-7 |
---|---|
Molecular Formula |
C11H11NO5 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
2-(4-acetyl-6-methoxycarbonylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C11H11NO5/c1-6(13)7-3-8(5-10(14)15)12-9(4-7)11(16)17-2/h3-4H,5H2,1-2H3,(H,14,15) |
InChI Key |
PJJDROLPAAPDEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)C(=O)OC)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.